Cas no 860994-58-7 (Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-)

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- structure
860994-58-7 structure
Product Name:Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
Numéro CAS:860994-58-7
Le MF:C15H17F6N3S
Mégawatts:385.371002912521
MDL:MFCD30541720
CID:1843749
Update Time:2025-10-22

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Propriétés chimiques et physiques

Nom et identifiant

    • Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
    • N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
    • N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea (ACI)
    • MDL: MFCD30541720
    • Piscine à noyau: 1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m1/s1
    • La clé Inchi: XZECTQVYSKGNEA-VXGBXAGGSA-N
    • Sourire: N(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)C(=S)N[C@@H]1CCCC[C@H]1N

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0548-100mg
Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
860994-58-7 98%,99%e.e.
100mg
¥904.5 2023-07-10
abcr
AB504396-100 mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee); .
860994-58-7 98%
100mg
€221.00 2023-06-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N854194-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 ≥98%,99%e.e.
100mg
¥1,545.30 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N24260-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7
100mg
¥2088.0 2021-09-04
ChemScence
CS-0091900-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 99.52%
100mg
$116.0 2022-04-26
Ambeed
A180917-50mg
1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
860994-58-7 98%
50mg
$58.0 2023-07-10
Ambeed
A180917-100mg
1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
860994-58-7 98%
100mg
$110.0 2025-04-16
Ambeed
A180917-250mg
1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
860994-58-7 98%
250mg
$212.0 2025-04-16
eNovation Chemicals LLC
Y1248595-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 98%
100mg
$180 2024-06-06
eNovation Chemicals LLC
Y1248595-250mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 98%
250mg
$260 2024-06-06

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: Dichloromethane ;  rt; 4 h, rt
Référence
Asymmetric conjugate addition of carbonyl compounds to nitroalkenes catalyzed by chiral bifunctional thioureas
Zhang, Xue-jing; et al, Tetrahedron: Asymmetry, 2009, 20(12), 1451-1458

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  15 min, 25 °C
1.2 Solvents: Dichloromethane ;  0 °C; 3 h, 25 °C
Référence
Catalyst Repurposing Sequential Catalysis by Harnessing Regenerated Prolinamide Organocatalysts as Transfer Hydrogenation Ligands
Bourgeois, Frederic; et al, Organic Letters, 2020, 22(1), 110-115

Méthode de production 3

Conditions de réaction
Référence
Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond
Akula, Pavan Sudheer; et al, Organic Letters, 2021, 23(12), 4688-4693

Méthode de production 4

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 20 h, rt
2.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
Référence
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Méthode de production 5

Conditions de réaction
1.1 Reagents: 1414371-94-0 (reaction product with silica gel) Solvents: Dichloromethane
Référence
Improvement of peptoid chiral stationary phases by modifying the terminal group of selector
Wu, Haibo; et al, Journal of Chromatography A, 2012, 1265, 181-185

Méthode de production 6

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 5 h, rt
Référence
A highly efficient asymmetric Michael addition of α,α-disubstituted aldehydes to maleimides catalyzed by primary amine thiourea salt
Yu, Feng; et al, Organic & Biomolecular Chemistry, 2010, 8(20), 4767-4774

Méthode de production 7

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 5 h, rt
Référence
Enantioselective [4 + 2] Cycloaddition of Cyclic N-Sulfimines and Acyclic Enones or Ynones: A Concise Route to Sulfamidate-Fused 2,6-Disubstituted Piperidin-4-ones
Liu, Yong; et al, Organic Letters, 2013, 15(23), 6090-6093

Méthode de production 8

Conditions de réaction
1.1 Solvents: Dichloromethane ;  1 h, 0 °C; overnight, 0 °C → 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  23 °C
Référence
Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway
Brown, Adam R.; et al, Journal of the American Chemical Society, 2010, 132(27), 9286-9288

Méthode de production 9

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Solvents: Dichloromethane ;  rt
1.3 Reagents: Diisopropylethylamine ;  15 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization
Cassels, William R.; et al, ACS Catalysis, 2023, 13(10), 6518-6524

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
Référence
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Méthode de production 11

Conditions de réaction
Référence
A versatile approach to functionalized cyclic ketones bearing quaternary carbon stereocenters via organocatalytic asymmetric conjugate addition of nitroalkanes to cyclic β-substituted α,β-Enones
Yu, Si-Jia; et al, Tetrahedron, 2021, 84,

Méthode de production 12

Conditions de réaction
Référence
Catalytic 1,2-Rearrangements: Organocatalyzed Michael/Semi-Pinacol-like Rearrangement Cascade of 1,3-Diones and Nitroolefins
Jao, Tsung-Jung; et al, Organic Letters, 2020, 22(1), 62-67

Méthode de production 13

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
Référence
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Méthode de production 14

Conditions de réaction
1.1 Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 20 h, rt
3.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
Référence
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Raw materials

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Preparation Products

Fournisseurs recommandés
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Cuiyuan Biotechnology Co.,Ltd
Essenoi Fine Chemical Co., Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
上海帛亦医药科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif